molecular formula C16H14O4 B1273028 3-(2-(Benzoyloxy)phenyl)propanoic acid CAS No. 59725-59-6

3-(2-(Benzoyloxy)phenyl)propanoic acid

Cat. No.: B1273028
CAS No.: 59725-59-6
M. Wt: 270.28 g/mol
InChI Key: WZLUNIRPOQOEJR-UHFFFAOYSA-N
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Description

3-(2-(Benzoyloxy)phenyl)propanoic acid, also known as 3-BPA, is an organic compound with a wide range of uses in the scientific community. It is a derivative of benzoic acid and is found in many natural products, such as in the essential oils of some plants. 3-BPA is a versatile compound that has been used in a variety of applications, including synthesis, scientific research, and laboratory experiments.

Scientific Research Applications

Renewable Building Block for Polybenzoxazine

  • Phloretic Acid as an Alternative: 3-(4-Hydroxyphenyl)propanoic acid, a related compound, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This presents a sustainable alternative to phenol in providing specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules, paving the way for applications in materials science (Trejo-Machin et al., 2017).

Synthesis of Heterocyclic Compounds

  • Starting Material for Heterocyclic Compounds: 3-(4-Phenyl) benzoyl propionic acid is used as a starting material for synthesizing various heterocyclic compounds such as furanones, pyrrolinones, and benzoxazinones. This demonstrates its utility in complex chemical synthesis processes (Soliman et al., 2010).

Structure-Based Drug Design

  • Synthesis of Dual-Mechanism Drugs: Derivatives of 2-(3-benzoyl phenyl)propanoic acid, synthesized from ketoprofen, have been studied for their anti-inflammatory and antitumor activities. These compounds offer insights into the design of dual-target-directed drugs that may inhibit cyclooxygenases and matrix metalloproteinases for cancer treatment (Ahmed et al., 2012).

Synthesis and Material Science

  • Synthesis of GW710936X: The synthesis of (2S)-[(2-Benzoyl-4-hydroxy-phenyl)amino]-3-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}propanoic acid, a compound related to 3-(2-(Benzoyloxy)phenyl)propanoic acid, has been detailed. This synthesis contributes to the development of potent PPARγ agonists (Reynolds & Hermitage, 2001).

Physicochemical Investigations

  • Chelates with Metal Ions: The dissociation constants of 3-(N-a-phenyl, 2-hydroxy benzylideneimino)propanoic acid and stability constants of its chelates with various metal ions have been determined. This has implications in understanding the stereochemistry and interaction of such compounds with metal ions (Sharma et al., 2013).

Anti-inflammatory Activities

  • New Phenolic Compounds and Their Activities: Research on new phenolic compounds derived from 3-(3,4-dihydroxyphenyl)propanoic acid has been conducted, exploring their anti-inflammatory activities. This research enriches chemical information and provides a basis for further study on anti-inflammatory effects (Ren et al., 2021).

Properties

IUPAC Name

3-(2-benzoyloxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c17-15(18)11-10-12-6-4-5-9-14(12)20-16(19)13-7-2-1-3-8-13/h1-9H,10-11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLUNIRPOQOEJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369730
Record name 3-[2-(Benzoyloxy)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59725-59-6
Record name 3-[2-(Benzoyloxy)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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